N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
This compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the oxadiazole ring could potentially give this compound interesting chemical and biological properties, as oxadiazoles are known to exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction . The exact method would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the oxadiazole ring and the benzamide moiety .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could potentially undergo hydrolysis, and the oxadiazole ring might be involved in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might affect its polarity and solubility .Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to interact with various biological systems, including the endocannabinoid and opioid systems.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-8-16(14(4)9-11)18-21-22-19(24-18)20-17(23)15-7-6-12(2)13(3)10-15/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGYDCCUVEYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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